REACTION_CXSMILES
|
[Cl-].[Cl:2][CH2:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:5]=1[NH3+:6].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(Cl)CCl>[Cl:2][CH2:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[C:5]=1[NH:6][C:17](=[O:18])[CH2:16][Cl:15] |f:0.1|
|
Name
|
2-(chloromethyl)-6-(trifluoromethyl) anilinium chloride
|
Quantity
|
19.85 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClCC1=C([NH3+])C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by addition of 1.0 g (0.0089 mol) of additional CAC
|
Type
|
TEMPERATURE
|
Details
|
further reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium carbonate (80 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(NC(CCl)=O)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.14 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |